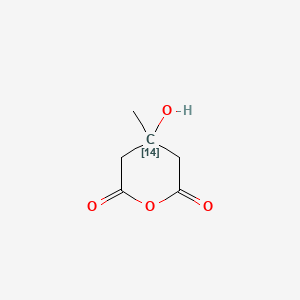

3-Hmg anhydride

Description

BenchChem offers high-quality 3-Hmg anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hmg anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

34021-48-2 |

|---|---|

Molecular Formula |

C6H8O4 |

Molecular Weight |

146.12 g/mol |

IUPAC Name |

4-hydroxy-4-methyl(414C)oxane-2,6-dione |

InChI |

InChI=1S/C6H8O4/c1-6(9)2-4(7)10-5(8)3-6/h9H,2-3H2,1H3/i6+2 |

InChI Key |

UWOCHZAKVUAJQJ-ZQBYOMGUSA-N |

SMILES |

CC1(CC(=O)OC(=O)C1)O |

Isomeric SMILES |

C[14C]1(CC(=O)OC(=O)C1)O |

Canonical SMILES |

CC1(CC(=O)OC(=O)C1)O |

Synonyms |

3-HMG anhydride 3-hydroxy-3-methylglutaric anhydride |

Origin of Product |

United States |

Foundational & Exploratory

biological role of 3-Hmg anhydride in cholesterol biosynthesis

This guide provides an in-depth technical analysis of 3-hydroxy-3-methylglutaric anhydride (3-HMG anhydride) and its intersection with cholesterol biosynthesis.

Executive Summary for Researchers 3-HMG anhydride (CAS: 34695-32-4) is not a canonical metabolic intermediate within the eukaryotic cholesterol biosynthesis pathway. Rather, it is a critical chemical biology tool and synthetic precursor used to interrogate the mevalonate pathway. Its primary utility lies in the chemical synthesis of HMG-CoA (the physiological substrate of HMG-CoA Reductase), the development of glutaric acid-derived statin mimetics, and the study of non-enzymatic protein acylation (HMGylation).

This guide details the chemical reactivity of 3-HMG anhydride, its application in synthesizing HMG-CoA for kinetic assays, and its role in elucidating the mechanisms of sirtuin-mediated deacylation (SIRT4).

Part 1: Chemical Biology & Mechanistic Context[1]

The Structural Distinction

In biological systems, the 3-hydroxy-3-methylglutaryl moiety exists primarily as a thioester (HMG-CoA). 3-HMG anhydride is the cyclic dehydration product of the free acid.

-

HMG-CoA (Biological Metabolite): Thioester bond (High energy,

kcal/mol). Substrate for HMG-CoA Reductase (HMGCR) and HMG-CoA Lyase.[1][2] -

3-HMG Anhydride (Chemical Reagent): Cyclic anhydride. Highly reactive electrophile. Used to transfer the HMG moiety to nucleophiles (e.g., Coenzyme A, Lysine residues).

The "Biological Role" via Chemical Probe

While 3-HMG anhydride does not accumulate in healthy tissue due to spontaneous hydrolysis, it serves three pivotal roles in research and drug development:

-

Substrate Generation: It is the standard reagent for the chemical synthesis of HMG-CoA, which is unstable and expensive to isolate from natural sources.

-

Inhibitor Synthesis: It serves as the scaffold for synthesizing 3-alkyl-3-hydroxyglutaric acids, a class of competitive HMGCR inhibitors.[3]

-

Protein HMGylation Mimicry: Recent studies involving SIRT4 (a mitochondrial sirtuin) utilize 3-HMG anhydride to chemically acylate BSA and histone lysine residues, creating substrates to test deacylase activity. This mimics the non-enzymatic modification of proteins by HMG-CoA (HMGylation) observed in HMG-CoA Lyase deficiency.[2]

Part 2: Experimental Protocols

Protocol: Chemical Synthesis of HMG-CoA

Purpose: To generate high-purity HMG-CoA for HMGCR kinetic assays or inhibition studies. Mechanism: Nucleophilic attack of the CoASH thiol on the anhydride carbonyl.

Reagents:

-

Coenzyme A (Free acid or Lithium salt)

-

Potassium Bicarbonate (

) -

Solvent: Water/Acetone or dilute aqueous buffer.

Step-by-Step Methodology:

-

Preparation: Dissolve 100 mg of Coenzyme A (approx. 0.13 mmol) in 2 mL of ice-cold water. Adjust pH to 8.0 using 1 M

. -

Reaction: Dissolve a 1.5-fold molar excess of 3-HMG anhydride in a minimal volume of cold acetone.

-

Addition: Dropwise add the anhydride solution to the Coenzyme A solution while maintaining pH at 7.5–8.0 with

. Stir at-

Scientific Rationale: The pH control is critical. Below pH 7, the thiol is protonated and unreactive. Above pH 9, rapid hydrolysis of the anhydride and the formed thioester occurs.

-

-

Quenching: Acidify the solution to pH 4.0 with dilute HCl to stabilize the thioester.

-

Purification: Purify via ion-exchange chromatography (DEAE-cellulose) or HPLC to separate HMG-CoA from unreacted CoA and free HMG acid.

-

Validation: Verify concentration using the HMG-CoA Reductase enzymatic endpoint assay (measuring NADPH oxidation at 340 nm).

Protocol: Generation of HMGylated Protein Standards (SIRT4 Assay)

Purpose: To create defined HMG-Lysine substrates for validating SIRT4 deacylase activity.

Methodology:

-

Incubation: Incubate BSA (10 mg/mL) with 3-HMG anhydride (10-fold molar excess over lysine residues) in PBS (pH 7.4) for 1 hour at room temperature.

-

Mechanism: The anhydride acylates the

-amino group of lysine residues. -

Cleanup: Dialyze extensively against PBS to remove hydrolyzed HMG acid.

-

QC: Confirm modification via Western Blot using anti-HMG-Lysine antibodies or Mass Spectrometry (shift in mass corresponding to HMG adducts).

Part 3: Visualization & Pathway Logic

Pathway Diagram: From Reagent to Biological Activity

The following diagram illustrates the intersection of the chemical reagent (Anhydride) with the biological pathway (HMG-CoA Reductase/Lyase).

Caption: Figure 1. The dual role of 3-HMG Anhydride as a synthetic precursor for HMG-CoA and a mimetic for protein HMGylation studies.

Part 4: Data Summary & Inhibitor Relevance

Comparative Reactivity Profile

The following table contrasts the reagent with the metabolite to guide experimental design.

| Feature | 3-HMG Anhydride | HMG-CoA |

| Role | Synthetic Precursor / Chemical Probe | Metabolic Intermediate |

| Stability | Hydrolyzes rapidly in water ( | Stable at acidic pH (4-5); Unstable > pH 8 |

| Reactivity | Acylates Nucleophiles (Lysine, Cysteine, CoA) | Thioester exchange; Reducible by NADPH |

| Enzyme Interaction | Not a substrate for HMGCR | Substrate ( |

| Key Application | Synthesis of HMG-CoA; SIRT4 assays | Cholesterol Biosynthesis; Ketogenesis |

Drug Development Implication

In drug discovery, 3-HMG anhydride derivatives are used to synthesize 3-alkyl-3-hydroxyglutaric acids .[4] These compounds act as transition-state analogs.

-

Mechanism: They mimic the tetrahedral intermediate formed during the reduction of HMG-CoA by HMGCR.

-

Utility: While statins (lactones/acids) are the clinical standard, glutaric acid derivatives synthesized from the anhydride provide structural diversity for exploring non-statin binding pockets.

References

-

Williamson, I. P., & Rodwell, V. W. (1981).[4][5] Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography. Journal of Lipid Research, 22(1), 184–187.[4][5] Link

-

Anderson, K. A., et al. (2017). SIRT4 is a lysine deacylase that controls leucine metabolism and insulin secretion. Cell Metabolism, 25(4), 838-855. Link

-

Louw, A. I., Bekersky, I., & Mosbach, E. H. (1969).[4] Improved synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[4][5] Journal of Lipid Research, 10(6), 683–686.[4][5] Link

-

Baran, J. S., et al. (1985).[4] 3-Alkyl-3-hydroxyglutaric acids: A new class of hypocholesterolemic HMG CoA reductase inhibitors.[4][5] Journal of Medicinal Chemistry, 28(5), 597–601.[4][5] Link

-

Kulkarni, R. A., et al. (2020). HMGylation of FAS is independent of HMG-anhydride formation and relies on HMG-CoA.[2][6] Nature Communications, 11, Article number: 3656. Link

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. Statin therapy inhibits fatty acid synthase via dynamic protein modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-hydroxy-3-Methylglutaric anhydride | CAS 34695-32-4 | Cayman Chemical | Biomol.com [biomol.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

A Comparative Analysis of Electrophilic Reactivity: 3-Hydroxy-3-methylglutaric Anhydride vs. 3-Methylglutaric Anhydride

An In-depth Technical Guide

Abstract

Cyclic anhydrides are pivotal reagents in organic synthesis, prized for their ability to acylate a wide range of nucleophiles. Their reactivity, however, is not uniform and is exquisitely sensitive to the nature of substituents on the aliphatic or aromatic backbone. This technical guide provides an in-depth analysis of the comparative reactivity of two structurally similar yet electronically distinct cyclic anhydrides: 3-hydroxy-3-methylglutaric anhydride (3-HMG anhydride) and 3-methylglutaric anhydride. We will explore the fundamental principles governing their electrophilicity, focusing on the profound influence of the C3 substituent—a hydroxyl group versus a methyl group. Through a discussion of electronic effects, reaction kinetics, and practical synthetic applications, this paper will equip researchers, chemists, and drug development professionals with the field-proven insights necessary to select the appropriate reagent and optimize reaction conditions for their specific synthetic goals.

Introduction

In the landscape of carboxylic acid derivatives, cyclic anhydrides occupy a crucial position, offering a balance of reactivity and stability that makes them more manageable than highly reactive acyl chlorides but more potent as acylating agents than esters or amides.[1][2] They are cornerstone building blocks for a multitude of chemical transformations, including esterifications, amidations, and polymerizations.[3][4]

This guide focuses on two important glutaric anhydride derivatives:

-

3-Hydroxy-3-methylglutaric anhydride (3-HMG anhydride) , also known as dicrotalic anhydride, is a key precursor in the synthesis of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) and a variety of HMG-CoA reductase inhibitors, which are central to cholesterol management.[5][6][7]

-

3-Methylglutaric anhydride is a valuable reagent in its own right, used in the synthesis of complex organic molecules such as oxoeicosanoid receptor antagonists.[8][9]

While separated by only a single atom's difference at the C3 position—an oxygen—the resulting electronic disparity between the hydroxyl and methyl groups creates a significant divergence in their chemical behavior. Understanding this difference is paramount for predicting reaction outcomes, controlling selectivity, and designing efficient synthetic routes.

Molecular Structure and Electronic Effects

The reactivity of the anhydride functional group is defined by the electrophilicity of its two carbonyl carbons.[10] Nucleophilic attack on either of these carbons initiates the characteristic acyl substitution reaction. The rate and facility of this attack are directly modulated by the electron density at these centers, which is, in turn, dictated by the electronic effects of the ring's substituents.[11]

Structural Comparison

The foundational structure for both molecules is a six-membered glutaric anhydride ring. The point of differentiation is the substituent at the C3 position.

Inductive and Steric Effects: The Root of Divergent Reactivity

The primary driver of the reactivity difference is the inductive effect—the transmission of charge through sigma bonds.[11]

-

3-HMG Anhydride: The oxygen atom in the hydroxyl (-OH) group is highly electronegative. It exerts a strong electron-withdrawing inductive effect (-I effect) . This effect pulls electron density away from the carbon backbone and, consequently, from the two carbonyl carbons. This depletion of electron density renders the carbonyls significantly more electrophilic and thus more susceptible to nucleophilic attack.

-

3-Methylglutaric Anhydride: The methyl (-CH3) group is an alkyl group. It exerts a weak electron-donating inductive effect (+I effect) . This effect pushes electron density towards the carbon backbone, slightly increasing the electron density at the carbonyl carbons. This makes them less electrophilic and less reactive towards nucleophiles compared to the unsubstituted glutaric anhydride, and markedly less reactive than 3-HMG anhydride.

Steric hindrance from either the methyl or hydroxyl-plus-methyl groups at the C3 position is generally considered minimal in its influence on the distant carbonyl carbons within the six-membered ring. The electronic effect is the dominant factor.

Comparative Reactivity Analysis

All reactions of anhydrides with neutral nucleophiles (e.g., water, alcohols, amines) proceed via a general nucleophilic acyl substitution mechanism.[4][12]

General Mechanism: Nucleophilic Acyl Substitution

The reaction is a two-step process involving an addition step followed by an elimination step.[13]

-

Nucleophilic Attack: The nucleophile adds to one of the electrophilic carbonyl carbons, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, expelling the other half of the anhydride as a carboxylate, which is an excellent leaving group. A final deprotonation step yields the neutral product.

Kinetic and Thermodynamic Implications

The rate-determining step for this mechanism is typically the initial nucleophilic attack.[14]

-

For 3-HMG anhydride , the increased electrophilicity of the carbonyl carbons lowers the activation energy of the transition state for the nucleophilic attack. This results in a significantly faster reaction rate.

-

For 3-methylglutaric anhydride , the decreased electrophilicity raises the activation energy, leading to a slower reaction rate.

Therefore, when comparing reactions under identical conditions (nucleophile, solvent, temperature), 3-HMG anhydride is expected to react much more rapidly than 3-methylglutaric anhydride.

Summary of Comparative Properties

The key distinctions flowing from their structural differences are summarized below.

| Property | 3-Hydroxy-3-methylglutaric Anhydride | 3-Methylglutaric Anhydride | Rationale |

| Molecular Formula | C₆H₈O₄[6] | C₆H₈O₃[9] | Presence of an additional oxygen atom in the hydroxyl group. |

| Molecular Weight | ~144.1 g/mol [6] | ~128.1 g/mol [9] | Difference attributed to the mass of one oxygen atom. |

| Key Substituent | Tertiary Hydroxyl (-OH) | Methyl (-CH₃) | The defining structural difference. |

| Dominant Electronic Effect | Inductive Withdrawal (-I) | Inductive Donation (+I) | Governs the electron density of the anhydride ring. |

| Carbonyl Electrophilicity | High | Low | The -I effect of the -OH group depletes electron density. |

| Predicted Reactivity | High | Low | Higher electrophilicity leads to faster nucleophilic attack. |

Experimental Protocols

To translate theory into practice, the following section provides detailed methodologies for common synthetic transformations. These protocols are designed as self-validating systems, where reaction progress can be monitored to empirically confirm the reactivity differences.

Protocol: Comparative Amidation with Benzylamine

This experiment directly compares the rate of amide formation. The choice of benzylamine as the nucleophile provides a product that is easily monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) due to the UV-active benzene ring.

Objective: To monitor and compare the rate of reaction of 3-HMG anhydride and 3-methylglutaric anhydride with benzylamine.

Materials:

-

3-HMG anhydride (≥95%)[6]

-

3-Methylglutaric anhydride (≥98%)

-

Benzylamine (≥99%)

-

Acetonitrile (MeCN), anhydrous (0.5 M)[15]

-

Triethylamine (TEA), as a non-nucleophilic base

-

Ethyl acetate and Hexanes for TLC

-

Deuterated chloroform (CDCl₃) for NMR analysis

Experimental Workflow:

Step-by-Step Procedure:

-

Setup: Prepare two oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars. Purge both flasks with dry nitrogen.

-

Charging Reagents: To Flask A, add 3-HMG anhydride (1.0 mmol). To Flask B, add 3-methylglutaric anhydride (1.0 mmol). To each flask, add 2 mL of anhydrous acetonitrile. Stir to dissolve.

-

Initiation: Prepare a solution of benzylamine (1.0 mmol) and triethylamine (1.1 mmol). At time t=0, add this solution to each flask via syringe and begin vigorous stirring. The use of a base like triethylamine is crucial to neutralize the carboxylic acid byproduct, preventing it from protonating the benzylamine reactant and rendering it non-nucleophilic.[]

-

Monitoring: At specified time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (~0.1 mL) from each reaction. Immediately quench the aliquot in a vial containing 1 mL of 1M HCl and 1 mL of ethyl acetate. Vortex, and spot the organic layer on a TLC plate.

-

Analysis: Develop the TLC plate (e.g., 50:50 Ethyl Acetate:Hexanes). Visualize under UV light. The disappearance of the benzylamine spot and the appearance of a new, higher-Rf product spot indicates reaction progress. The reaction in Flask A (3-HMG anhydride) is expected to proceed to completion significantly faster than in Flask B.

-

Workup and Isolation: Once a reaction is deemed complete by TLC, dilute the mixture with ethyl acetate (20 mL). Wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

-

Characterization: Purify the product by flash column chromatography and characterize by ¹H NMR and mass spectrometry to confirm the structure of the resulting N-benzyl-4-hydroxy-4-methyl-5-oxopentanamide (from A) or N-benzyl-4-methyl-5-oxopentanamide (from B).

Applications in Drug Development and Synthesis

The choice between these two anhydrides is dictated by the synthetic objective.

-

3-HMG Anhydride: Its high reactivity and the presence of the tertiary alcohol make it an ideal starting material for HMG-CoA reductase inhibitors.[7][17] The hydroxyl group can serve as a handle for further functionalization or can be a key pharmacophoric feature for binding to the enzyme's active site. Its enhanced reactivity ensures efficient coupling even with moderately reactive nucleophiles under mild conditions.

-

3-Methylglutaric Anhydride: Its moderate reactivity makes it a more controlled acylating agent. It is suitable for reactions where the high reactivity of 3-HMG anhydride might lead to side reactions or be incompatible with other sensitive functional groups in the substrate. It provides a simple methyl-substituted glutaric backbone, useful when the hydroxyl group is not required in the final target molecule.[8][18]

Conclusion

The reactivity of 3-HMG anhydride and 3-methylglutaric anhydride is a clear demonstration of how subtle structural modifications can lead to profound changes in chemical behavior. The electron-withdrawing hydroxyl group of 3-HMG anhydride significantly enhances the electrophilicity of its carbonyl carbons, making it a highly reactive acylating agent. In contrast, the electron-donating methyl group of 3-methylglutaric anhydride reduces carbonyl electrophilicity, resulting in a more moderate and controlled reactivity. This fundamental difference, rooted in inductive effects, provides chemists with a valuable choice: a highly activated anhydride for rapid and efficient acylations, or a less reactive analogue for syntheses requiring greater control and functional group tolerance. A thorough understanding of these principles is essential for the rational design of synthetic strategies in pharmaceutical and materials science.

References

-

Substituent effects in the Diels-Alder reactions of butadienes, cyclopentadienes, furans and pyroles with maleic anhydride. ResearchGate. Available at: [Link]

-

Introduction to 3-Hydroxy-3-methylglutaric Anhydride. Ontosight AI. Available at: [Link]

-

Kinetic Studies of the Alternating Copolymerization of Cyclic Acid Anhydrides and Epoxides, and the Terpolymerization of Cyclic Acid Anhydrides, Epoxides, and CO2 Catalyzed by (salen)CrIIICl. ACS Publications. Available at: [Link]

-

The Influence of Substituents on the Course of Addition of Maleic Anhydride to Diarylethylenes. ACS Publications. Available at: [Link]

-

Substituent Effects on Transient, Carbodiimide-Fueled Geometry Changes in Diphenic Acids. ChemRxiv. Available at: [Link]

-

3-Methylglutaric acid in energy metabolism. PMC - NIH. Available at: [Link]

-

The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. Available at: [Link]

-

Kinetics and Mechanistic Study of the Reaction of Cyclic Anhydrides with Substituted Phenols. Structure−Reactivity Relationships. ACS Figshare. Available at: [Link]

-

Kinetics and mechanistic study of the reaction of cyclic anhydrides with substituted phenols. Structure-reactivity relationships. PubMed. Available at: [Link]

-

Chemistry of Acid Anhydrides. Chemistry LibreTexts. Available at: [Link]

-

Kinetic Studies of the Alternating Copolymerization of Cyclic Acid Anhydrides and Epoxides, and the Terpolymerization of Cyclic Acid Anhydrides, Epoxides, and CO2 Catalyzed by (salen)(CrCl)-Cl-III. ResearchGate. Available at: [Link]

-

An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]

-

Acid Anhydride Chemistry. Chemistry LibreTexts. Available at: [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]

-

Acyl Chloride and Carboxylic Acid Anhydrides. KPU Pressbooks. Available at: [Link]

-

Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. Available at: [Link]

-

β-METHYLGLUTARIC ANHYDRIDE. Organic Syntheses Procedure. Available at: [Link]

-

A convenient procedure for his-esterification of cyclic anhydrides. Zenodo. Available at: [Link]

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC - NIH. Available at: [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

-

Esterification of Carboxylic Acids with. Organic Syntheses Procedure. Available at: [Link]

-

3-Methylglutaric anhydride. NIST WebBook. Available at: [Link]

-

Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. PubMed. Available at: [Link]

-

3-methylglutaric anhydride (C6H8O3). PubChem. Available at: [Link]

-

Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

-

The Synthesis of An Ester Based on Maleic Anhydride: Application to Lead Extraction. Asian Journal of Applied Science and Technology. Available at: [Link]

-

Standard molar enthalpies of formation of 3-methylglutaric and 3,3-dimethylglutaric anhydrides. ResearchGate. Available at: [Link]

-

Anhydride Functional Group: Structure, Example, & Reactions. Chemistry Learner. Available at: [Link]

-

Maleic Anhydride: Chemical Properties and Applications in Pharma and Beyond. Available at: [Link]

-

3-Hydroxy-3-methylglutaric (HMG) - Organic Acids Test (OAT). HealthMatters.io. Available at: [Link]

-

Acid Anhydride: A Simple Explanation Of Properties,Reactions. Available at: [Link]

-

Acid Anhydrides. Available at: [Link]

-

Carboxylic Acid Derivatives - Anhydrides. YouTube. Available at: [Link]

Sources

- 1. shobhascienceacademy.co.in [shobhascienceacademy.co.in]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. caymanchem.com [caymanchem.com]

- 6. 3-hydroxy-3-Methylglutaric anhydride | CAS 34695-32-4 | Cayman Chemical | Biomol.com [biomol.com]

- 7. 3-Hydroxy-3-methylglutaric Anhydride | CAS 34695-32-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 3-METHYLGLUTARIC ANHYDRIDE | 4166-53-4 [chemicalbook.com]

- 9. 3-Methylglutaric anhydride [webbook.nist.gov]

- 10. Anhydride Functional Group: Structure, Example, & Reactions [chemistrylearner.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. acs.figshare.com [acs.figshare.com]

- 15. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ontosight.ai [ontosight.ai]

- 18. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Use of 3-Hydroxy-3-Methylglutaric Anhydride in the Synthesis of Advanced Functional Polyesters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quest for novel biomaterials with tunable properties and enhanced functionality is a cornerstone of modern drug delivery and tissue engineering. Aliphatic polyesters have long been favored for their biocompatibility and biodegradability, yet the introduction of pendant functional groups remains a synthetic challenge. This guide presents a comprehensive exploration of 3-hydroxy-3-methylglutaric anhydride (3-HMG anhydride) as a versatile building block for the creation of a new class of functionalized polyesters. The inherent tertiary hydroxyl group of 3-HMG anhydride, when strategically protected and subsequently deprotected, offers a unique platform for the synthesis of polyesters with pendant hydroxyl functionalities. These functionalities serve as versatile handles for post-polymerization modification, enabling the covalent attachment of therapeutic agents, targeting ligands, and other bioactive molecules. This document provides a detailed technical narrative, from monomer preparation and polymerization to post-synthetic functionalization, offering field-proven insights and robust protocols for researchers in the pharmaceutical and biomedical sciences.

Introduction: The Imperative for Functional Polyesters

The efficacy of polymeric drug delivery systems and tissue engineering scaffolds is intrinsically linked to their chemical composition and architecture.[1] Traditional aliphatic polyesters, while biocompatible, often lack the necessary functional groups for covalent drug conjugation or for modulating interactions with the biological environment.[2][3] The introduction of functional groups, such as hydroxyl moieties, can significantly enhance the hydrophilicity, degradation kinetics, and overall biological performance of these materials.[2] This guide focuses on the strategic utilization of 3-hydroxy-3-methylglutaric anhydride (3-HMG anhydride), a readily accessible cyclic anhydride, to generate polyesters with pendant hydroxyl groups, thereby opening new avenues for the design of sophisticated biomedical polymers.

The core challenge in employing hydroxyl-containing monomers lies in the potential for the hydroxyl group to interfere with the polymerization process. This guide addresses this challenge through a robust protect-deprotect strategy, ensuring controlled polymerization and the subsequent unveiling of the desired functionality.

The Synthetic Blueprint: From Monomer to Functional Polymer

The journey from 3-HMG anhydride to a functionalized polyester involves a multi-step process that demands precision and a deep understanding of polymer chemistry. The overall workflow is designed to be a self-validating system, with characterization checkpoints at each critical stage.

Caption: Overall workflow from 3-HMG anhydride to a functionalized polyester.

Monomer Synthesis: The Critical Protection Step

The tertiary hydroxyl group of 3-HMG anhydride is reactive and can initiate unwanted side reactions during polymerization. Therefore, a crucial first step is the protection of this hydroxyl group. Silyl ethers are excellent protecting groups for alcohols due to their ease of formation and selective removal under mild conditions.[4] For a tertiary alcohol, a sterically hindered silyl ether such as tert-butyldimethylsilyl (TBDMS) ether is particularly suitable.[5]

Synthesis of 3-(tert-Butyldimethylsilyloxy)-3-methylglutaric Anhydride

The protection of 3-HMG anhydride is achieved by reacting it with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, such as imidazole, which acts as a catalyst and acid scavenger.[6]

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 3-hydroxy-3-methylglutaric anhydride (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Silylating Agent: To the stirred solution, add a solution of tert-butyldimethylsilyl chloride (1.2 eq) in anhydrous DMF dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

-

Workup: Quench the reaction with deionized water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-(tert-butyldimethylsilyloxy)glutaric anhydride as a white solid.[7]

Characterization: The successful synthesis of the protected monomer should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The appearance of signals corresponding to the TBDMS group and the disappearance of the hydroxyl proton signal in the NMR spectra are key indicators of successful protection.

Polymerization: Crafting the Polyester Backbone

With the hydroxyl group safely protected, the 3-(tert-butyldimethylsilyloxy)-3-methylglutaric anhydride can be polymerized via ring-opening polymerization (ROP). ROP is a powerful technique for producing well-defined polyesters with controlled molecular weights and narrow polydispersities.[8][9]

Ring-Opening Polymerization of Protected 3-HMG Anhydride

The ROP of cyclic anhydrides can be initiated by a variety of catalysts. For biomedical applications, tin(II) octoate (Sn(Oct)₂) is a commonly used and FDA-approved catalyst. The polymerization is typically carried out in bulk (solvent-free) at elevated temperatures.

Experimental Protocol:

-

Monomer and Catalyst Preparation: In a dry Schlenk flask under a nitrogen atmosphere, add the purified 3-(tert-butyldimethylsilyloxy)-3-methylglutaric anhydride and the desired amount of Sn(Oct)₂ catalyst (e.g., monomer-to-catalyst ratio of 200:1).

-

Polymerization: Heat the mixture to 130-140 °C with continuous stirring. The viscosity of the mixture will increase as the polymerization proceeds.

-

Reaction Monitoring: Monitor the progress of the polymerization by periodically taking small aliquots and analyzing them by ¹H NMR to determine monomer conversion.

-

Termination and Purification: Once the desired conversion is reached (typically after 24-48 hours), cool the reaction mixture to room temperature. Dissolve the crude polymer in dichloromethane and precipitate it into cold methanol.

-

Drying: Collect the precipitated polymer by filtration and dry it under vacuum at room temperature to a constant weight.

Characterization: The resulting protected polyester, poly(3-tert-butyldimethylsilyloxy-3-methylglutarate), should be characterized for its molecular weight (Mₙ), polydispersity index (PDI) by Gel Permeation Chromatography (GPC), and thermal properties (glass transition temperature, T₉) by Differential Scanning Calorimetry (DSC). FT-IR spectroscopy should confirm the presence of the ester carbonyl and silyl ether groups.

Unveiling Functionality: The Deprotection Step

The final step in creating the functional polyester backbone is the selective removal of the TBDMS protecting group to reveal the pendant hydroxyl groups.

Deprotection of the Silyl Ether

The cleavage of silyl ethers is most effectively achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[10] This method is mild and highly selective for silyl ethers, leaving the polyester backbone intact.[11]

Experimental Protocol:

-

Dissolution: Dissolve the protected polyester in anhydrous tetrahydrofuran (THF).

-

Deprotection: To the polymer solution, add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M solution, 1.5 eq per silyl ether group).

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

-

Purification: Precipitate the deprotected polymer into a large excess of cold deionized water.

-

Isolation and Drying: Collect the polymer by filtration or centrifugation, wash thoroughly with deionized water to remove any residual salts, and dry under vacuum to obtain the final functional polyester, poly(3-hydroxy-3-methylglutarate).

Characterization: Successful deprotection is confirmed by the disappearance of the TBDMS signals in the ¹H and ¹³C NMR spectra and the appearance of a broad hydroxyl peak in the FT-IR spectrum.

Post-Polymerization Modification: Tailoring for Application

The pendant hydroxyl groups on the poly(3-hydroxy-3-methylglutarate) backbone are versatile handles for a wide range of post-polymerization modifications.[12][13] This allows for the covalent attachment of various molecules to tailor the polymer's properties for specific biomedical applications.

Caption: Post-polymerization modification strategies for poly(3-hydroxy-3-methylglutarate).

Example: Conjugation of a Carboxylic Acid-Containing Drug

A common application is the conjugation of a therapeutic agent. For drugs containing a carboxylic acid group, a stable ester linkage can be formed with the pendant hydroxyl groups of the polyester.

Experimental Protocol:

-

Reaction Setup: Dissolve the poly(3-hydroxy-3-methylglutarate) (1.0 eq of hydroxyl groups), the carboxylic acid-containing drug (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM).

-

Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.5 eq) to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

-

Workup: Filter off the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate and precipitate the drug-polymer conjugate into cold diethyl ether.

-

Purification and Drying: Wash the precipitate and dry under vacuum.

The degree of drug conjugation can be controlled by the stoichiometry of the reactants and can be quantified using techniques such as UV-Vis spectroscopy (if the drug has a chromophore) or ¹H NMR.

Data Summary and Characterization

A systematic characterization at each stage of the synthesis is paramount for ensuring the quality and reproducibility of the final functionalized polyester.

| Stage | Material | Key Characterization Techniques | Expected Observations |

| Monomer Synthesis | 3-(TBDMS-oxy)-3-methylglutaric anhydride | ¹H NMR, ¹³C NMR, FT-IR | Appearance of TBDMS signals, disappearance of -OH peak. |

| Polymerization | Poly(3-TBDMS-oxy-3-methylglutarate) | GPC, DSC, ¹H NMR, FT-IR | Controlled Mₙ and low PDI, characteristic T₉, presence of ester and silyl ether signals. |

| Deprotection | Poly(3-hydroxy-3-methylglutarate) | ¹H NMR, FT-IR | Disappearance of TBDMS signals, appearance of broad -OH peak. |

| Functionalization | Drug-Polyester Conjugate | ¹H NMR, UV-Vis, GPC | Appearance of drug-specific signals, quantification of drug loading, potential shift in Mₙ. |

Conclusion and Future Perspectives

3-Hydroxy-3-methylglutaric anhydride serves as a highly valuable and versatile building block for the synthesis of functionalized polyesters. The strategic use of protecting group chemistry allows for the controlled synthesis of polyesters with pendant hydroxyl groups, which can be readily modified for a wide array of biomedical applications. The methodologies outlined in this guide provide a robust framework for researchers to develop novel polyester-based biomaterials with tailored properties for advanced drug delivery systems, theranostics, and tissue engineering scaffolds. The ability to precisely control the chemical functionality of these polymers opens the door to creating more effective and targeted therapies.

References

- Wang, Y., et al. (2010). A functionalizable polyester with free hydroxyl groups and tunable physiochemical and biological properties.

- Parrish, B., & Emrick, T. (2005). Functional Polyesters with Controlled Structures. Macromolecules, 38(14), 5944-5952.

- Dobrzynski, P. (2007). Biodegradable Block Poly(ester amine)s with Pendant Hydroxyl Groups for Biomedical Applications. Macromolecular Bioscience, 7(5), 627-636.

-

Li, Y., et al. (2023). Direct Synthesis of Aliphatic Polyesters with Pendant Hydroxyl Groups from Bio-Renewable Monomers: A Reactive Precursor for Functionalized Biomaterials. Biomacromolecules, 24(6), 2563-2574.[12][13]

-

Li, Y., et al. (2023). Direct Synthesis of Aliphatic Polyesters with Pendant Hydroxyl Groups from Bio-Renewable Monomers: A Reactive Precursor for Functionalized Biomaterials. PubMed, PMID: 37195127.[13]

-

Askin, D. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

- Darensbourg, D. J. (2017). Renewable hydroxymethylfurfural epoxide and cyclic anhydride copolymerization: a green route to functional biobased polyesters. Polymer Chemistry, 8(34), 5163-5169.

-

Gelest. Deprotection of Silyl Ethers. Retrieved from [Link]

- K.C. Nicolaou, & E. J. Sorensen. (1996). Classics in Total Synthesis. VCH.

-

Chemistry Steps. (2021). Protecting Groups For Alcohols. Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Langer, R., & Tirrell, D. A. (2004). Designing materials for biology and medicine.

-

Jiang, C., & Wang, Z. (2014). Synthesis of 3-[(tert-Butyldimethylsilyl)oxy]glutaric Anhydride from Citric Acid. Asian Journal of Chemistry, 26(22), 7867-7868.[7]

- Falck, J. R., & Prakash, G. K. S. (2012). Selective Deprotection of Silyl Ethers. Chemical Reviews, 112(8), 4537-4584.

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Synthesis of High-Molecular-Weight Maleic Anhydride-Based Polyesters with Enhanced Properties. ACS Applied Polymer Materials, 2(12), 5655-5664.[14]

-

PubChem. 3-(tert-butyldimethylsiloxy)glutaric anhydride. Retrieved from [Link][6][15]

- Reddy, C. S. R., & Ghai, R. (2005). Poly-3-hydroxybutyrate (P3HB): a biodegradable polyester. Journal of Applied Polymer Science, 97(5), 2093-2101.

- Breitenbach, A., & Kissel, T. (1998). Synthesis of polyanhydrides. Advanced Drug Delivery Reviews, 29(1-2), 125-140.

-

Organic Syntheses. β-METHYLGLUTARIC ANHYDRIDE. Retrieved from [Link]

-

PubChem. 3-(tert-butyldimethylsiloxy)glutaric anhydride. Retrieved from [Link][6][15]

-

Odian, G. (2004). Principles of Polymerization. John Wiley & Sons.[8]

- Duda, A., & Penczek, S. (2007). Ring-Opening Polymerization. In Polymer Science: A Comprehensive Reference (Vol. 3, pp. 299-353). Elsevier.

- Chen, G. Q. (2010).

- European Patent Office. (2001).

-

Deming, T. J. (2024). Ring-opening Polymerization of Unprotected Hydroxyproline N-Carboxyanhydride for the Facile Synthesis of Linear and Branched Poly-L-hydroxyproline. ChemRxiv.[16][17]

- Domb, A. J., & Kumar, N. (2011). Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. Biomacromolecules, 12(8), 2806-2814.

- Endo, T., et al. (2018). Functional polyesters via the regioselective ring-opening copolymerizations of norbornene anhydride with epichlorohydrin. Polymer Chemistry, 9(42), 5221-5228.

-

Tong, R. (2025). Functionalized Cyclic Poly(α-Hydroxy Acids) via Controlled Ring-Opening Polymerization of O-Carboxyanhydrides. Angewandte Chemie International Edition, 64(24), e202423973.[18]

-

Zhang, D., & He, Y. (2021). Controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids. Polymer Chemistry, 12(1), 107-115.[19]

-

Deming, T. J. (2024). Ring-opening Polymerization of Unprotected Hydroxyproline N-Carboxyanhydride for the Facile Synthesis of Linear and Branched Poly-L-hydroxyproline. ChemRxiv.[16][17]

-

TER Chemicals. Maleic Anhydride Functionalized Polymers. Retrieved from [Link]

-

Averous, L. (2024). Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB) by Self-Polycondensation: Catalyst Screening and Characterization. Polymers, 16(12), 1634.[20]

-

Taguchi, S. (2022). Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination. Frontiers in Bioengineering and Biotechnology, 10, 888631.[21]

- Doi, Y., & Fukuda, K. (1994).

Sources

- 1. reddit.com [reddit.com]

- 2. A functionalizable polyester with free hydroxyl groups and tunable physiochemical and biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. 3-(Tert-butyldimethylsiloxy)glutaric anhydride | C11H20O4Si | CID 4141040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Ring-Opening Polymerization—An Introductory Review | MDPI [mdpi.com]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 11. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Direct Synthesis of Aliphatic Polyesters with Pendant Hydroxyl Groups from Bio-Renewable Monomers: A Reactive Precursor for Functionalized Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. PubChemLite - 3-(tert-butyldimethylsiloxy)glutaric anhydride (C11H20O4Si) [pubchemlite.lcsb.uni.lu]

- 16. chemrxiv.org [chemrxiv.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Functionalized Cyclic Poly(α-Hydroxy Acids) via Controlled Ring-Opening Polymerization of O-Carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. Frontiers | Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination [frontiersin.org]

Methodological & Application

Application and Protocol for the Synthesis of 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) from 3-Hydroxy-3-methylglutaric Anhydride

Introduction: The Central Role of HMG-CoA in Cellular Metabolism and Drug Discovery

3-Hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA) is a critical intermediate in the biosynthesis of cholesterol and other isoprenoids.[1][2] It serves as the direct substrate for HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the mevalonate pathway.[1][3] The enzymatic conversion of HMG-CoA to mevalonic acid is a pivotal control point in cellular cholesterol homeostasis.[3] Consequently, HMG-CoA and the enzyme that metabolizes it have become major targets for the development of cholesterol-lowering drugs, most notably statins, which are competitive inhibitors of HMGCR.[]

The availability of high-purity HMG-CoA is therefore essential for a wide range of research applications, from fundamental enzymology studies of HMG-CoA reductase to high-throughput screening of potential inhibitors. While commercially available, the in-house synthesis of HMG-CoA can provide a cost-effective and readily accessible source for research laboratories. This application note provides a detailed protocol for the chemical synthesis of HMG-CoA from its precursor, 3-hydroxy-3-methylglutaric anhydride (3-Hmg anhydride), based on an improved method designed to minimize the formation of byproducts.[5]

Chemical Synthesis of HMG-CoA: A Step-by-Step Guide

The synthesis of HMG-CoA from 3-Hmg anhydride and Coenzyme A (CoA) is a nucleophilic acyl substitution reaction where the thiol group of CoA attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of a thioester bond. An improved method for this synthesis focuses on reaction conditions that prevent the formation of 3-acetoxy-HMG-CoA, a common byproduct.[5]

Reaction Scheme

Caption: Synthesis of HMG-CoA from 3-Hmg anhydride and Coenzyme A.

Quantitative Data for Synthesis

| Reagent | Molar Mass ( g/mol ) | Molarity (mM) | Volume (mL) | Moles (µmol) | Molar Ratio |

| 3-Hmg Anhydride | 144.13 | 100 | 0.5 | 50 | 1.2 |

| Coenzyme A (Li salt) | ~785 | 50 | 0.83 | 41.5 | 1 |

| Triethylamine (TEA) | 101.19 | - | 0.02 | 144 | 3.5 |

| Anhydrous Solvent | - | - | 5 | - | - |

Detailed Synthesis Protocol

Materials:

-

3-hydroxy-3-methylglutaric anhydride (3-Hmg anhydride)

-

Coenzyme A lithium salt hydrate

-

Anhydrous, amine-free solvent (e.g., dry acetonitrile or dimethylformamide)

-

Triethylamine (TEA), freshly distilled

-

Inert gas (Argon or Nitrogen)

-

Glass reaction vial with a magnetic stirrer

Procedure:

-

Preparation of Reactants:

-

In a clean, dry reaction vial under an inert atmosphere, dissolve Coenzyme A lithium salt in the anhydrous solvent.

-

In a separate vial, dissolve 3-Hmg anhydride in the anhydrous solvent.

-

-

Reaction Initiation:

-

To the Coenzyme A solution, add triethylamine. TEA acts as a base to deprotonate the thiol group of CoA, increasing its nucleophilicity. .

-

Slowly add the 3-Hmg anhydride solution to the Coenzyme A solution with vigorous stirring.

-

-

Reaction Conditions:

-

Maintain the reaction mixture at room temperature.

-

Allow the reaction to proceed for 2-4 hours with continuous stirring under an inert atmosphere.

-

-

Monitoring the Reaction:

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for analysis by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Quenching the Reaction:

-

Once the reaction is complete (as indicated by the consumption of the limiting reagent, Coenzyme A), the reaction can be quenched by the addition of a small amount of water to hydrolyze any remaining anhydride.

-

-

Solvent Removal:

-

The solvent can be removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude HMG-CoA product.

-

Purification of Synthetic HMG-CoA

Purification of the crude HMG-CoA is crucial to remove unreacted starting materials, byproducts, and salts. Ion-exchange chromatography is an effective method for this purpose, separating molecules based on their net charge.[6][7]

Ion-Exchange Chromatography Workflow

Caption: Workflow for the purification of HMG-CoA by ion-exchange chromatography.

Detailed Purification Protocol

Materials:

-

Anion exchange resin (e.g., DEAE-Cellulose or QAE-Sephadex)

-

Chromatography column

-

Low-salt buffer (e.g., 10 mM ammonium formate, pH 6.0)

-

High-salt elution buffer (e.g., 1 M ammonium formate, pH 6.0)

-

Peristaltic pump or FPLC/HPLC system

-

Fraction collector

-

UV-Vis spectrophotometer or HPLC with a UV detector

Procedure:

-

Column Packing and Equilibration:

-

Pack the chromatography column with the chosen anion exchange resin.

-

Equilibrate the column with several column volumes of the low-salt buffer until the pH and conductivity of the eluate match that of the buffer.

-

-

Sample Preparation and Loading:

-

Dissolve the crude HMG-CoA in a minimal volume of the low-salt buffer.

-

Centrifuge or filter the sample to remove any particulate matter.

-

Load the prepared sample onto the equilibrated column.

-

-

Washing:

-

Wash the column with the low-salt buffer to remove any unbound or weakly bound impurities.

-

-

Elution:

-

Elute the bound HMG-CoA from the column using a linear gradient of the high-salt elution buffer. HMG-CoA, being negatively charged, will elute as the salt concentration increases.

-

-

Fraction Collection and Analysis:

-

Collect fractions throughout the elution process.

-

Monitor the absorbance of the fractions at 260 nm to detect the adenine moiety of Coenzyme A.

-

Analyze the fractions containing the UV-absorbing peak by RP-HPLC to assess purity.

-

-

Pooling and Lyophilization:

-

Pool the fractions containing pure HMG-CoA.

-

Remove the ammonium formate buffer by repeated lyophilization (freeze-drying). This step is crucial as ammonium formate is volatile.[6]

-

Analytical Characterization of Synthesized HMG-CoA

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized HMG-CoA.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is a powerful tool for assessing the purity of HMG-CoA and for separating it from potential impurities like CoA and 3-Hmg.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at 260 nm.

-

Expected Result: A single major peak corresponding to HMG-CoA, with a retention time distinct from that of CoA and other potential impurities.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized HMG-CoA.[8][9]

-

Ionization Mode: Negative or positive ion mode.

-

Expected Mass: The calculated molecular weight of HMG-CoA is approximately 911.7 g/mol .[10] The observed mass-to-charge ratio (m/z) will depend on the charge state of the ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed structural information, confirming the successful synthesis of HMG-CoA.

-

Solvent: D₂O is a suitable solvent.

-

Expected ¹H NMR Signals: Characteristic signals for the protons of the 3-hydroxy-3-methylglutaryl moiety and the various components of Coenzyme A.

-

Expected ¹³C NMR Signals: Resonances corresponding to the carbonyl carbon of the thioester, the quaternary carbon of the 3-hydroxy-3-methylglutaryl group, and the carbons of the Coenzyme A backbone.[11]

Conclusion

This application note provides a comprehensive guide for the synthesis, purification, and characterization of HMG-CoA from 3-Hmg anhydride. By following these detailed protocols, researchers can produce high-purity HMG-CoA for their studies on cholesterol biosynthesis, HMG-CoA reductase enzymology, and the development of novel therapeutics targeting this crucial metabolic pathway. The self-validating nature of the described purification and analytical characterization steps ensures the integrity of the final product, a prerequisite for reliable and reproducible scientific research.

References

-

Louw, A.I., Bekersky, I., and Mosbach, E.H. Improved synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). J. Lipid Res. 10(6), 683-686 (1969).

-

Williamson, I.P., and Rodwell, V.W. Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography. J. Lipid Res. 22(1), 184-187 (1981).

-

PubChem. 3-hydroxy-3-methylglutaryl-coenzyme A.

-

Honda, A., et al. Highly sensitive assay of HMG-CoA reductase activity by LC-ESI-MS/MS. J. Lipid Res. 48(5), 1212-1220 (2007).

-

Paita, Y., et al. Simultaneous evaluation of HMG-CoA reductase and cholesterol 7alpha-hydroxylase activities by electrospray tandem MS. Lipids 37(11), 1101-1107 (2002).

-

Rokosz, L.L., et al. 3-hydroxy-3-methylglutaryl-coenzyme A synthase reaction intermediates: detection of a covalent tetrahedral adduct by differential isotope shift 13C nuclear magnetic resonance spectroscopy. Biochemistry 39(12), 3329-3335 (2000).

-

Sigma-Aldrich. Sample Preparation in Ion Exchange Chromatography.

-

Global Scholarly Communication Online Press. Ion exchange chromatography: A comprehensive review. (2025).

-

Pucci, V., et al. An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia. Molecules 25(17), 3891 (2020).

-

Friesen, J.A., and Rodwell, V.W. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases. Genome Biol. 5(11), 248 (2004).

-

HMG-CoA-Reductase | Encyclopedia MDPI.

-

HMG-CoA – Knowledge and References - Taylor & Francis.

-

Hydroxymethylglutaryl-CoA synthase - Wikipedia.

-

BOC Sciences. What are HMG-CoA Reductase Inhibitors?.

-

Saravanan, B., et al. Synthesis of hydrazine based novel HMG coA inhibitor and its docking studies. International Journal of Drug Development and Research 5(4), 268-274 (2013).

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. mdpi.com [mdpi.com]

- 5. Improved synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. Highly sensitive assay of HMG-CoA reductase activity by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous evaluation of HMG-CoA reductase and cholesterol 7alpha-hydroxylase activities by electrospray tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HMG-CoA | C27H44N7O20P3S | CID 445127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-hydroxy-3-methylglutaryl-coenzyme A synthase reaction intermediates: detection of a covalent tetrahedral adduct by differential isotope shift 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

protocol for acylation of amines with 3-Hmg anhydride

Application Note: High-Efficiency Acylation of Amines with 3-Hydroxy-3-Methylglutaric (3-HMG) Anhydride

Executive Summary

This guide details the protocol for the regioselective ring-opening of 3-hydroxy-3-methylglutaric anhydride (3-HMG anhydride) by primary and secondary amines. This reaction is a cornerstone in the synthesis of HMG-CoA reductase inhibitors (statins), prodrug linkers, and branched solubility-enhancing moieties.

Unlike simple glutaric anhydrides, the presence of the C3-tertiary hydroxyl group in 3-HMG anhydride introduces unique reactivity challenges, specifically the risk of dehydration to 3-methylglutaconic derivatives or competing intramolecular lactonization. This protocol utilizes a kinetically controlled nucleophilic attack under mild basic conditions to maximize the yield of the desired glutaric acid monoamide .

Chemical Basis & Mechanism

The reaction proceeds via a nucleophilic acyl substitution.[1][2] The amine nucleophile attacks one of the equivalent carbonyl carbons on the cyclic anhydride.

-

Symmetry: 3-HMG anhydride is meso-like (achiral due to the plane of symmetry) until reacted.

-

Thermodynamic Drive: The relief of ring strain (approx. 6-8 kcal/mol for 6-membered anhydrides) drives the forward reaction.

-

The C3-Hydroxyl Factor: The tertiary -OH group can facilitate internal hydrogen bonding, stabilizing the transition state, but also poses a risk of dehydration under acidic or high-thermal conditions [1].

Mechanism Diagram

The following diagram illustrates the nucleophilic attack and subsequent ring opening.

Figure 1: Mechanistic pathway of amine acylation by 3-HMG anhydride.

Materials & Equipment

Reagents

| Reagent | Purity | Role | Storage |

| 3-HMG Anhydride | >95% | Electrophile | -20°C, Desiccated (Moisture Sensitive) |

| Target Amine | >98% | Nucleophile | Ambient/Cold (Amine dependent) |

| Dichloromethane (DCM) | Anhydrous | Solvent | Store over molecular sieves |

| Triethylamine (TEA) | >99% | Base | Ambient |

| 4-Dimethylaminopyridine | >99% | Catalyst | Ambient |

Equipment

-

Flame-dried round-bottom flask (RBF) or scintillation vial (for <100 mg scale).

-

Inert gas line (Nitrogen or Argon).

-

Magnetic stir plate and Teflon-coated stir bar.

-

Rotary evaporator.

Experimental Protocol

Method A: Standard Acylation (Primary/Unencumbered Amines)

Best for: Primary alkyl amines, benzylamines, and non-sterically hindered substrates.

-

Preparation: Purge a clean reaction vessel with Nitrogen.

-

Dissolution: Dissolve 1.0 equivalent of the Amine and 1.2 equivalents of Triethylamine (TEA) in anhydrous DCM (concentration ~0.1 M).

-

Addition: Cool the solution to 0°C (ice bath). Add 1.1 equivalents of 3-HMG anhydride in one portion.

-

Note: Adding the anhydride as a solid prevents hydrolysis that might occur if dissolved in "wet" solvent beforehand.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check by TLC or LC-MS. The anhydride spot (usually higher Rf) should disappear; the product (acidic) will streak or stay at the baseline unless acidified.

-

-

Quench & Workup:

-

Dilute with excess DCM.

-

Wash with 10% Citric Acid or 0.1 M HCl (cold). Crucial: This protonates the carboxylate, driving the product into the organic layer.

-

Wash with Brine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Method B: Catalytic Acylation (Secondary/Hindered Amines)

Best for: Secondary amines (e.g., piperidines), anilines, or valuable amines where yield is critical.

-

Dissolution: Dissolve 1.0 equiv Amine in anhydrous THF or DCM.

-

Catalyst Addition: Add 1.5 equiv TEA and 0.1 equiv (10 mol%) DMAP.

-

Anhydride Addition: Add 1.2 equiv 3-HMG anhydride.

-

Reaction: Stir at RT for 6–12 hours. If conversion is <50% after 4 hours, heat to 40°C.

-

Warning: Do not exceed 50°C to avoid dehydration of the tertiary alcohol [2].

-

Workflow Diagram

Figure 2: Step-by-step decision tree for 3-HMG acylation.

Critical Quality Attributes & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Anhydride | Ensure reagents are dry. Use fresh anhydride bottles (anhydrides hydrolyze to di-acids over time). |

| Double Acylation (Imide) | High Temp / Excess Anhydride | Keep reaction <40°C. Avoid large excess of anhydride. |

| Product is Water Soluble | High Polarity of HMG | If product stays in aqueous phase during workup, use n-Butanol for extraction or perform Lyophilization directly after HPLC purification. |

| Dehydration (-H₂O) | Acidic/Thermal Stress | The 3-OH group is labile. Avoid strong mineral acids (H₂SO₄) or temps >60°C. Use Citric Acid for workup. |

Strategic Applications

-

Statin Synthesis: This protocol generates the core amide linkage found in statin analogs, mimicking the HMG-CoA substrate [3].

-

Prodrugs: The free carboxylic acid generated upon ring opening provides a handle for further conjugation or solubility enhancement (salt formation).

References

-

MDPI. (2019). Biocatalyzed Synthesis of Statins: A Sustainable Strategy. Retrieved October 24, 2025, from [Link]

-

Chemistry LibreTexts. (2022). Reactions of Acid Anhydrides with Amines. Retrieved October 24, 2025, from [Link]

Sources

Application Notes and Protocols for Friedel-Crafts Acylation using 3-Hydroxy-3-methylglutaric Anhydride (3-HMG Anhydride)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Gateway to Novel Pharmaceuticals

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the production of aromatic ketones.[1] These ketones are valuable intermediates in the synthesis of a wide array of fine chemicals and pharmaceuticals.[2][3] This guide focuses on a specific, yet highly significant, application of this reaction: the use of 3-hydroxy-3-methylglutaric anhydride (3-HMG anhydride) as an acylating agent.

3-HMG anhydride is a precursor in the synthesis of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA).[4] The enzyme that metabolizes HMG-CoA, HMG-CoA reductase, is the rate-limiting step in cholesterol biosynthesis.[] Consequently, inhibitors of this enzyme are critical drugs for managing hypercholesterolemia.[][6] The Friedel-Crafts acylation with 3-HMG anhydride provides a direct route to keto-acid scaffolds that are foundational for developing novel HMG-CoA reductase inhibitors and other potential therapeutics.[7][8]

This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a discussion of the applications of this synthetic strategy in drug development.

Reaction Mechanism: Unraveling the Acylation Pathway

The Friedel-Crafts acylation of an aromatic compound (arene) with 3-HMG anhydride proceeds via an electrophilic aromatic substitution mechanism.[1][9] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the anhydride.[10][11]

The key steps of the mechanism are as follows:

-

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to one of the carbonyl oxygens of the 3-HMG anhydride. This polarization of the carbonyl group facilitates the cleavage of the C-O bond within the anhydride ring, generating a highly reactive acylium ion intermediate.[4][9]

-

Electrophilic Attack: The electron-rich aromatic ring of the arene acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.

-

Restoration of Aromaticity: A base, typically AlCl₄⁻ (formed from the reaction of AlCl₃ with the anhydride), removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and yields the final keto-acid product.[10]

-

Workup: The ketone product forms a stable complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst.[10] An aqueous workup is required to hydrolyze this complex and liberate the final product.[12]

Regioselectivity with an Unsymmetrical Anhydride

A critical consideration when using the unsymmetrical 3-HMG anhydride is the regioselectivity of the ring opening. The two carbonyl groups are in different chemical environments, leading to the possibility of two isomeric products. The regioselectivity is influenced by both steric and electronic factors. While detailed studies on 3-HMG anhydride are limited, general principles suggest that the Lewis acid will preferentially coordinate to the less sterically hindered carbonyl group. Furthermore, the electron-donating effect of the methyl group may influence the stability of the resulting acylium ion. For the purposes of this guide, we will consider the general mechanism, but researchers should be aware of the potential for isomeric products and the need for careful characterization.[13]

Caption: General workflow of the Friedel-Crafts acylation with 3-HMG anhydride.

Experimental Protocols

The following protocols provide a general framework for the Friedel-Crafts acylation of an activated arene, such as anisole, with 3-HMG anhydride. Researchers should optimize the reaction conditions for their specific substrate.

Materials and Equipment

| Reagents | Equipment |

| 3-Hydroxy-3-methylglutaric anhydride | Round-bottom flask |

| Anhydrous Aluminum Chloride (AlCl₃) | Magnetic stirrer and stir bar |

| Anisole (or other arene) | Reflux condenser |

| Anhydrous Dichloromethane (DCM) | Addition funnel |

| Hydrochloric Acid (conc.) | Ice bath |

| Deionized Water | Separatory funnel |

| Sodium Bicarbonate (sat. solution) | Rotary evaporator |

| Anhydrous Magnesium Sulfate (MgSO₄) | Filtration apparatus |

| Diethyl Ether | Beakers and Erlenmeyer flasks |

| Hexane | pH paper |

Protocol 1: Friedel-Crafts Acylation of Anisole with 3-HMG Anhydride

This protocol is adapted from standard Friedel-Crafts procedures with cyclic anhydrides.[14][15][16]

1. Reaction Setup:

-

In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

-

Suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane (100 mL) in the flask.

-

Cool the suspension to 0 °C in an ice bath with stirring.

2. Addition of Reactants:

-

Dissolve 3-HMG anhydride (1.0 equivalent) in anhydrous dichloromethane (50 mL).

-

Add the 3-HMG anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir for an additional 15 minutes.

-

Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane (25 mL) and add it dropwise to the reaction mixture over 30 minutes at 0 °C.

3. Reaction Progression:

-

After the addition of anisole, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

4. Workup:

-

Cool the reaction mixture in an ice bath.

-

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).[14]

-

Stir the mixture until the ice has melted and the two layers are well-mixed.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with deionized water (100 mL), followed by saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, and finally with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

5. Purification:

-

The crude product, a keto-acid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Caption: Experimental workflow for the Friedel-Crafts acylation using 3-HMG anhydride.

Applications in Drug Development

The primary application of the Friedel-Crafts acylation with 3-HMG anhydride is in the synthesis of HMG-CoA reductase inhibitors.[8] The resulting keto-acid product contains a structural motif that mimics the natural substrate, HMG-CoA.[] This scaffold can be further elaborated through various synthetic transformations to produce potent and selective inhibitors.

Key Advantages in Drug Discovery:

-

Direct Access to Key Scaffolds: This reaction provides a straightforward method to introduce the 3-hydroxy-3-methylglutaric acid moiety onto an aromatic or heteroaromatic ring system.

-

Versatility: A wide range of aromatic and heteroaromatic substrates can be used, allowing for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

-

Foundation for Statins: Many of the top-selling statin drugs feature an aromatic or heteroaromatic core linked to the dihydroxy acid side chain. The Friedel-Crafts acylation with 3-HMG anhydride is a valuable tool for accessing analogs of these important medicines.

Troubleshooting and Considerations

| Issue | Potential Cause | Recommendation |

| Low Yield | Incomplete reaction | Extend reaction time, consider gentle heating. |

| Deactivated arene | Use a more activated arene or a stronger Lewis acid. | |

| Moisture in reagents/glassware | Ensure all reagents and glassware are scrupulously dry. | |

| Multiple Products | Isomeric products from anhydride opening | Optimize reaction temperature; carefully purify and characterize products. |

| Polysubstitution on the arene | Use a 1:1 stoichiometry of arene to anhydride. The product is generally deactivated to further acylation.[1] | |

| No Reaction | Highly deactivated arene | Friedel-Crafts acylation is not suitable for strongly deactivated rings (e.g., nitrobenzene). |

| Presence of basic functional groups | Functional groups like amines will react with the Lewis acid catalyst.[1] |

Conclusion

The Friedel-Crafts acylation using 3-HMG anhydride is a powerful and versatile reaction for the synthesis of complex molecules with significant potential in drug discovery. By providing direct access to key keto-acid intermediates, this method facilitates the development of novel HMG-CoA reductase inhibitors and other therapeutic agents. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are essential for achieving optimal results.

References

-

B. J. S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). [Video]. YouTube. [Link]

-

(n.d.). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. (n.d.). [Link]

-

Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). [Link]

-

Friedel–Crafts reaction. (2020, August 24). Wikipedia. [Link]

-

HMG-CoA reductase inhibitors: design, synthesis, and biological activity of tetrahydroindazole-substituted 3,5-dihydroxy-6-heptenoic acid sodium salts. (n.d.). PubMed. [Link]

-

Experiment 1: Friedel-Crafts Acylation. (n.d.). [Link]

-

13 Friedel-Crafts Acylation. (n.d.). [Link]

-

A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. (2015, October 27). MDPI. [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

-

Development and Synthesis of Statin Derivatives with Improved Cholesterol- Lowering Activity. (2025, July 10). Journal of Synthetic Chemistry. [Link]

-

Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. (n.d.). RSC Publishing. [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

-

Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). [Link]

-

ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. (n.d.). ResearchGate. [Link]

-

Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. [Link]

-

An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia. (2020, August 26). MDPI. [Link]

-

Reaction of anisole and succinic anhydride in presence of aluminium chloride. (2018, April 27). Chemistry Stack Exchange. [Link]

-

Friedel-Crafts Acylation with Amides. (n.d.). PMC. [Link]

-

Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. [Link]

-

Exploration of natural product ingredients as inhibitors of human HMG-CoA reductase through structure-based virtual screening. (2015, June 26). [Link]

-

(PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, March 2). ResearchGate. [Link]

-

Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. (2020, March 5). [Video]. YouTube. [Link]

-

Friedel-Crafts Acylation of Anisole Explained | PDF | Science & Mathematics. (n.d.). Scribd. [Link]

-

FRIEDEL-CRAFTS ACYLATION. (n.d.). Semantic Scholar. [Link]

Sources

- 1. science-revision.co.uk [science-revision.co.uk]

- 2. ijcps.org [ijcps.org]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. vaia.com [vaia.com]

- 6. mdpi.com [mdpi.com]

- 7. HMG-CoA reductase inhibitors: design, synthesis, and biological activity of tetrahydroindazole-substituted 3,5-dihydroxy-6-heptenoic acid sodium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jsynthchem.com [jsynthchem.com]

- 9. byjus.com [byjus.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. Friedel–Crafts Acylation [sigmaaldrich.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. websites.umich.edu [websites.umich.edu]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: Selective Esterification Protocols for 3-Hydroxy-3-Methylglutaric Anhydride

This Application Note is designed for researchers in medicinal chemistry and process development. It details the esterification of 3-hydroxy-3-methylglutaric anhydride (HMG Anhydride) , a critical intermediate in the synthesis of statins (HMG-CoA reductase inhibitors) and mevalonate pathway derivatives.

Abstract & Strategic Significance

3-hydroxy-3-methylglutaric anhydride (HMG anhydride) is the cyclic dehydration product of HMG acid.[1] Its value lies in its latent symmetry; opening the anhydride ring with an alcohol nucleophile generates a hemiester (monoalkyl ester).[1]

For drug development, this step is pivotal:

-

Racemic Opening: Generates racemic mono-esters useful for non-chiral building blocks.[1]

-

Desymmetrization: Using chiral catalysts or enzymes to open the ring enantioselectively creates the chiral core required for Statins (e.g., Atorvastatin, Rosuvastatin precursors).[1]

This guide provides two validated protocols: a robust Chemical Method for rapid derivatization and a Biocatalytic Method for high-enantiomeric excess (ee) synthesis.[1]

Mechanistic Insight: The Challenge of the Tertiary Hydroxyl

Unlike simple glutaric anhydrides, HMG anhydride possesses a tertiary hydroxyl group at the C3 position.[1] This functional group introduces specific challenges:

-

Intramolecular Competition: The C3-OH can attack the carbonyls to form a lactone (dehydration to 3-methylglutaconic anhydride) under acidic/thermal stress.[1]

-

Steric Hindrance: The bulk of the methyl and hydroxyl groups at C3 directs nucleophilic attack.[1]

Reaction Pathway Visualization

The following diagram illustrates the bifurcation between chemical (racemic) and enzymatic (chiral) pathways.

Figure 1: Divergent synthesis pathways for HMG anhydride esterification.[1] The chemical route yields racemic product, while the biocatalytic route achieves desymmetrization.

Protocol A: Chemical Ring Opening (Racemic)

Objective: Rapid synthesis of mono-methyl or mono-ethyl HMG esters for analytical standards or non-chiral applications.[1] Mechanism: Base-catalyzed nucleophilic acyl substitution.[1]

Materials

-

Nucleophile: Methanol (anhydrous) or Ethanol.[1]

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq).[1]

-

Base: Triethylamine (TEA) (1.0 eq).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Step-by-Step Methodology

-